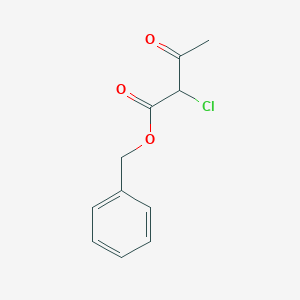

Benzyl 2-chloro-3-oxobutanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 2-chloro-3-oxobutanoate is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Nucleophilic Substitution Reactions

The chlorine atom at the β-position undergoes nucleophilic displacement due to electron withdrawal by the ketone group. Key transformations include:

Alkoxylation :

Reaction with alcohols (e.g., benzyl alcohol) in the presence of bases like triethylamine yields ether derivatives. For example, ethyl 4-chloro-3-oxobutanoate analog reacts with benzyl alcohol to form benzyl ethers under mild conditions (40–60°C, 12–24 h) .

Amination :

Primary/secondary amines displace chlorine to form β-amino ketones. This reaction proceeds in polar aprotic solvents (e.g., DMF) at room temperature.

Thiolation :

Thiols substitute chlorine to generate thioether derivatives, often requiring catalytic bases like NaOH.

Elimination Reactions

Under basic conditions, elimination of HCl produces α,β-unsaturated ketones. For instance:

-

Treatment with K₂CO₃ or DBU in THF at 60°C yields benzyl 3-oxobut-2-enoate via dehydrohalogenation.

-

This conjugated enone intermediate is pivotal in Diels-Alder and Michael addition reactions.

Condensation Reactions

The ketone group participates in carbon-carbon bond-forming reactions:

Knoevenagel Condensation :

Reacts with aldehydes (e.g., benzaldehyde) in the presence of amines (e.g., piperidine) to form α,β-unsaturated diketones. For example, ethyl 4-chloro-3-oxobutanoate undergoes Knoevenagel condensation with benzaldehyde to yield chalcone derivatives .

Claisen-Schmidt Condensation :

Coupling with aryl aldehydes generates diarylideneketones, useful in heterocyclic synthesis .

Reduction Reactions

The ketone moiety is reducible to secondary alcohols:

-

Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the ketone to benzyl 2-chloro-3-hydroxybutanoate.

-

Asymmetric reductions using enzymes (e.g., alcohol dehydrogenases) in diphasic systems (n-butyl acetate/water) achieve high enantioselectivity (86% ee) and yields (>95%) .

Cyclization Reactions

The compound serves as a precursor for heterocycles:

Pyrazoline Synthesis :

Reaction with aryloxy acid hydrazides (e.g., 153a-f ) in ethanol/triethylamine yields 1-aryloxy-3-aryl-5-hydroxy-pyrazolines (154a-f ), bioactive scaffolds with antimicrobial properties .

Pyrrole Formation :

Condensation with primary amines under acidic conditions generates substituted pyrroles, leveraging the α-chloro ketone’s reactivity.

Stability and Reaction Optimization

-

Aqueous Limitations : The substrate is unstable in purely aqueous systems due to hydrolysis. Diphasic systems (e.g., n-butyl acetate/water) enhance stability and enzyme compatibility .

-

Scale-Up Efficiency : Bench-scale reactions (3.2 L total volume) achieve 95.4% molar yield with NADPH turnover >5,500 mol/mol, demonstrating industrial viability .

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via an SN₂ mechanism at the electrophilic β-carbon, stabilized by ketone electron withdrawal.

-

Enzymatic Reduction : NADPH-dependent reductases selectively reduce the ketone to (R)-alcohols, with retention of configuration .

This compound’s multifunctional reactivity makes it valuable in pharmaceutical synthesis (e.g., chiral intermediates, heterocycles) and materials science. Further studies could explore its application in cascade reactions or catalysis.

属性

分子式 |

C11H11ClO3 |

|---|---|

分子量 |

226.65 g/mol |

IUPAC 名称 |

benzyl 2-chloro-3-oxobutanoate |

InChI |

InChI=1S/C11H11ClO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChI 键 |

PVVLYVXLOBBQBK-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)C(C(=O)OCC1=CC=CC=C1)Cl |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。